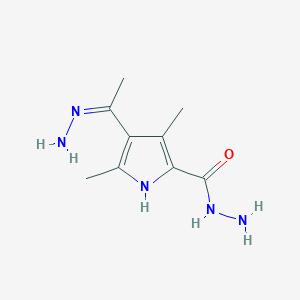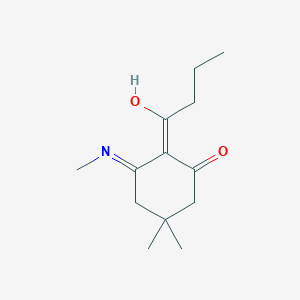![molecular formula C16H22N4O B6002960 N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide](/img/structure/B6002960.png)
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide, also known as NPC-15437, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has been shown to have potential therapeutic effects on cancer, inflammation, and neurodegenerative diseases.
作用机制
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide exerts its therapeutic effects by inhibiting the activity of various enzymes, including histone deacetylases, phosphodiesterases, and proteasomes. By inhibiting these enzymes, N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide can modulate various cellular processes, including gene expression, cell cycle progression, and protein degradation.
Biochemical and Physiological Effects:
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression, cell cycle progression, and protein degradation. N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One of the advantages of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide for lab experiments is its high potency and selectivity. N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to have a low IC50 value, indicating that it can inhibit the activity of its target enzymes at a low concentration. However, one of the limitations of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide for lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.
未来方向
There are several future directions for the research on N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide. One direction is to investigate the potential therapeutic effects of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide on other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of the target enzymes of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide. Finally, it would be interesting to investigate the potential synergistic effects of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide with other drugs or therapies.
合成方法
The synthesis of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide involves several steps, including the preparation of the key intermediate, the coupling reaction, and the final purification step. The key intermediate is prepared by reacting 1-cyclohexene-1-carboxylic acid with piperidine and pyrimidine. The coupling reaction involves the reaction of the key intermediate with 4-chloro-3-nitrobenzene sulfonamide. The final purification step involves the use of column chromatography to purify the product.
科学研究应用
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been extensively studied for its potential therapeutic effects on cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In inflammation research, N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to have potential therapeutic effects on Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(1-pyrimidin-2-ylpiperidin-3-yl)cyclohexene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c21-15(13-6-2-1-3-7-13)19-14-8-4-11-20(12-14)16-17-9-5-10-18-16/h5-6,9-10,14H,1-4,7-8,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFTYIMZFAAHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)NC2CCCN(C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)nicotinic acid](/img/structure/B6002877.png)
![3-{[2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002885.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6002886.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6002900.png)
![N'-(3-methoxypropyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6002901.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B6002909.png)
![2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol](/img/structure/B6002923.png)


![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6002949.png)
![2-(3-{[1-(3-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B6002955.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6002968.png)
![N-(2-hydroxybutyl)-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6002976.png)